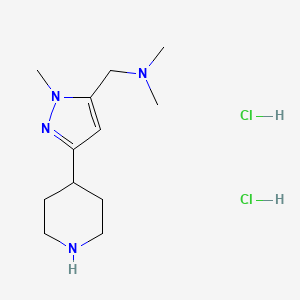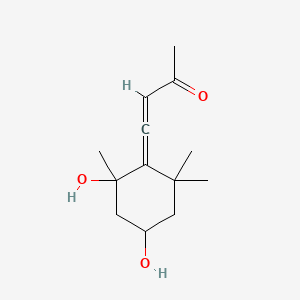
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an isoindoline-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyran ring through the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile. The isoindoline-1,3-dione moiety is often synthesized through the cyclization of phthalic anhydride with an amine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions, nucleophiles like halides or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Isoindoline.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.
Phenylthio compounds: Compounds containing phenylthio groups, such as phenylthiol and its derivatives.
Isoindoline-1,3-dione derivatives: Compounds with isoindoline-1,3-dione moieties, such as phthalimide.
Uniqueness
2-(2-(4-(phenylthio)tetrahydro-2H-pyran-2-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring, phenylthio group, and isoindoline-1,3-dione moiety in a single molecule allows for diverse applications and interactions that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C21H21NO3S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[2-(4-phenylsulfanyloxan-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)12-10-15-14-17(11-13-25-15)26-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
Clé InChI |
ONAABVQURVKZJD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1SC2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)





